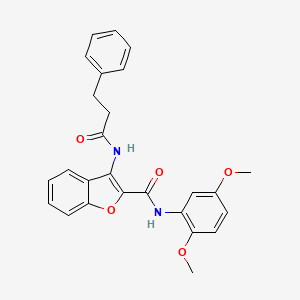
1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a pyrazole ring, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Intermediate:
- Starting with 2-methoxyphenylamine, it is reacted with piperazine under appropriate conditions to form 4-(2-methoxyphenyl)piperazine.
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and time (several hours).
-
Synthesis of the Pyrazole Intermediate:
- The pyrazole ring is synthesized by reacting 5-methyl-1H-pyrazole-3-carboxylic acid with morpholine to form 5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazole.
- Reaction conditions: Solvent (e.g., dichloromethane), catalyst (e.g., EDCI), and temperature (room temperature).
-
Coupling Reaction:
- The final step involves coupling the piperazine and pyrazole intermediates using a suitable coupling agent (e.g., DCC) to form the target compound.
- Reaction conditions: Solvent (e.g., DMF), temperature (room temperature to reflux), and time (several hours).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques where applicable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the morpholine moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation of the methoxy group can yield 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone.
- Reduction of the carbonyl group can yield 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholin-4-yl)-1H-pyrazol-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors, such as serotonin or dopamine receptors.
Enzymes: Inhibiting or activating enzymes involved in key biological pathways.
Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
- 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholin-4-yl)-1H-pyrazol-1-yl)ethanone
Uniqueness:
- The presence of the methoxy group and the specific substitution pattern on the piperazine and pyrazole rings confer unique chemical and biological properties.
- Its potential interactions with multiple biological targets make it a versatile compound for research.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-17-15-18(22(29)26-11-13-31-14-12-26)23-27(17)16-21(28)25-9-7-24(8-10-25)19-5-3-4-6-20(19)30-2/h3-6,15H,7-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAMKUXPZGTDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)

![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2876318.png)




![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2876325.png)
![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)

![4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2876330.png)

